2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide
Description
Properties
IUPAC Name |
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-4-5-6(2)8(13)10-9-12-11-7(3)14-9/h6H,4-5H2,1-3H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJDYRVXXRPPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=NN=C(S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with a suitable acylating agent. One common method is the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions.
Mechanistic Insight :
-
Sulfur oxidation proceeds via electrophilic attack, forming intermediates that stabilize through resonance within the heterocyclic ring.
Substitution Reactions
The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the C-2 position.
Notable Example :
-
Reaction with benzyl bromide in ethanol/NaOH yields N-benzyl-2-methylpentanamide-thiadiazole , confirmed via NMR .
Hydrolysis of the Amide Bond
The pentanamide side chain undergoes hydrolysis under acidic or basic conditions.
| Reagents/Conditions | Products | Key Findings | References |
|---|---|---|---|
| 6M HCl, reflux (4–6 hrs) | 5-Methyl-1,3,4-thiadiazol-2-amine + pentanoic acid | Complete cleavage of the amide bond observed at elevated temperatures. | |
| NaOH (aq.), 80°C (2 hrs) | Sodium pentanoate + thiadiazole amine | Faster hydrolysis in basic media compared to acidic conditions. |
Application :
-
Hydrolysis products serve as intermediates for synthesizing novel thiadiazole-based pharmaceuticals .
Reduction Reactions
Selective reduction of the thiadiazole ring is achievable with strong reducing agents.
Challenges :
-
Over-reduction can lead to complete ring degradation, necessitating precise stoichiometric control .
Cycloaddition and Ring-Opening Reactions
The thiadiazole participates in [3+2] cycloadditions with dipolarophiles.
| Reagents/Conditions | Products | Key Findings | References |
|---|---|---|---|
| Nitrile oxides (room temp) | Isoxazole-thiadiazole hybrids | Reaction proceeds via 1,3-dipolar cycloaddition, confirmed by X-ray analysis. |
Functionalization of the Methyl Groups
The methyl substituents on the thiadiazole and pentanamide moieties undergo halogenation.
| Reagents/Conditions | Products | Key Findings | References |
|---|---|---|---|
| NBS (AIBN, CCl₄) | Brominated derivatives | Radical bromination occurs preferentially at the pentanamide methyl group. |
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy | Yield Range |
|---|---|---|---|
| Oxidation | Moderate | 60–80 kJ/mol | 70–85% |
| Substitution | Fast | 40–50 kJ/mol | 65–90% |
| Hydrolysis | Slow (acidic) | 90–100 kJ/mol | 50–75% |
Critical Analysis of Research Gaps
-
Mechanistic Studies : Limited data exist on the intermediates formed during thiadiazole ring reduction.
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Catalytic Systems : Palladium-free methods for coupling reactions remain underexplored.
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Biological Correlation : Few studies link specific reaction products to bioactivity profiles.
Scientific Research Applications
Overview
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide is a compound belonging to the thiadiazole class, which has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in chemistry, biology, medicine, and industry, supported by data tables and case studies.
Chemistry
This compound serves as a building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of more complex molecules.
Key Reactions:
- Oxidation: Can be oxidized to form sulfoxides or sulfones using potassium permanganate.
- Reduction: Reduction can yield amines or alcohols with lithium aluminum hydride.
- Substitution: Participates in nucleophilic substitution reactions, enabling functionalization of the thiadiazole ring.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | Sulfoxides/Sulfones |
| Reduction | LiAlH₄ | Amines/Alcohols |
| Substitution | Alkyl Halides + NaOH | Substituted Thiadiazoles |
Biology
Research indicates that this compound exhibits potential biological activities , particularly antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for further exploration in drug development.
Case Study:
In a study assessing the antimicrobial activity of thiadiazole derivatives, this compound showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial agents.
Medicine
The compound is being investigated as a pharmaceutical intermediate for novel drug formulations. Its unique structure may contribute to the development of targeted therapies for diseases such as cancer.
Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the potential of thiadiazole derivatives in suppressing mutant EGFR cancers. The study suggested that compounds like this compound could play a role in future cancer therapies by inhibiting tumor growth through specific molecular interactions.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its chemical stability and reactivity make it suitable for various formulations in agrochemicals and material sciences.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, leading to the inhibition of their activity. For example, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes and leading to cell death. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural distinction lies in its methyl-substituted thiadiazole ring and branched pentanamide chain. Below is a comparative analysis with similar thiadiazole derivatives:
- Alkyl vs. Aryl Chains: Compound 29m () incorporates a phenylacetamido group, which likely enhances hydrophobic interactions in biological systems but reduces metabolic stability compared to the target’s aliphatic chain . Sulfur Modifications: The ethylsulfanyl group in introduces additional sulfur atoms, which may influence redox properties or metal chelation .
Physicochemical Properties
- pKa and Solubility : The ethylsulfanyl derivative () has a predicted pKa of 9.24, suggesting moderate basicity, whereas the sulfamoyl analog () is expected to be more acidic due to the electron-withdrawing sulfonamide group .
- Density and Polarity : The ethylsulfanyl compound’s density (1.23 g/cm³) reflects its compact structure, while the sulfamoyl derivative’s higher molecular weight and polarity may correlate with lower membrane permeability .
Biological Activity
2-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. The structure of this compound includes a thiadiazole ring, which is known for contributing to various biological effects. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the thiadiazole moiety is significant as it can enhance the compound's interaction with biological targets.
The mechanism by which this compound exerts its effects may involve:
- Binding to Enzymes : The compound may inhibit specific enzymes critical for microbial growth.
- Modulation of Receptors : It can interact with receptors involved in various signaling pathways, potentially leading to altered cellular responses.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial activities. For instance:
- Inhibition of Bacterial Growth : Studies have shown that derivatives of thiadiazole can effectively inhibit the growth of pathogens such as Pseudomonas aeruginosa and Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Candida spp. | Moderate activity observed |
Case Studies
- In vitro Studies : In vitro assessments revealed that this compound demonstrated significant antibacterial activity against several strains. The MIC values were comparable to those of established antibiotics .
- In Vivo Efficacy : In mouse xenograft models, the compound exhibited promising results in attenuating tumor growth associated with specific lymphomas, indicating potential anticancer properties .
Research Findings and Data Analysis
Recent studies have focused on optimizing the synthesis and evaluating the biological activities of thiadiazole derivatives. Key findings include:
- Enhanced Solubility : Modifications to the thiadiazole structure improved solubility and bioavailability.
- Computational Docking Studies : Molecular docking studies indicated strong binding affinities to target enzymes involved in bacterial metabolism .
| Compound | Binding Energy (kcal/mol) | Target Enzyme |
|---|---|---|
| 2-Methyl-N-(5-Methyl...) | -8.5 | DNA Gyrase |
| Reference Drug (Ciprofloxacin) | -8.7 | DNA Gyrase |
Q & A
Q. What are the optimal synthetic routes for 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide, and how do reaction conditions influence yield?
The compound can be synthesized via coupling reactions between a thiadiazol-2-amine derivative and a pentanamide precursor. For example, similar thiadiazole derivatives are synthesized by refluxing 2-amino-5-methyl-1,3,4-thiadiazole with acyl chlorides in triethylamine or dichloromethane, followed by purification using normal-phase chromatography (100% dichloromethane to ethyl acetate gradients) . Key parameters include stoichiometric ratios, reaction time (4–24 hours), and temperature (reflux conditions). Yield optimization often requires iterative adjustments to solvent polarity and chromatographic purification steps .
Q. How can normal-phase and amine-phase chromatography resolve purification challenges for this compound?
Normal-phase chromatography (silica gel, dichloromethane/ethyl acetate/methanol gradients) effectively separates polar byproducts. For stubborn impurities, amine-phase chromatography (e.g., RediSep Rf Gold RAmine columns with hexane/ethyl acetate gradients) improves resolution of amine-containing intermediates. Multiple purification cycles may be necessary, as seen in protocols yielding 33–44% purity .
Q. What spectroscopic techniques confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Diagnostic peaks include thiadiazole ring protons (δ 2.3–2.5 ppm for methyl groups) and pentanamide backbone signals (δ 1.4–2.2 ppm for aliphatic chains). Aromatic protons in related analogs appear at δ 7.0–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₉H₁₄N₃OS: 228.09). Purity >95% is validated via HPLC with formic acid/MeOH gradients .
Q. How do TLC and HPLC ensure reaction monitoring and purity assessment?
TLC (silica gel, UV visualization) with ethyl acetate/hexane (3:7) tracks reaction progress. HPLC (C18 columns, 0.05% formic acid in water/MeOH) quantifies purity, with retention times compared to standards .
Advanced Research Questions
Q. What in vitro methodologies evaluate the pharmacological activity of this compound?
- Enzyme assays : Test inhibition of therapeutic targets (e.g., penicillin acylase for antibiotic synthesis) using kinetic selectivity assays in aqueous media .
- Receptor binding studies : Radioligand displacement assays (e.g., secretin receptor) quantify IC₅₀ values. Compound libraries are screened at 10 µM–1 mM concentrations .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Thiadiazole modifications : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) at the 5-position to enhance metabolic stability .
- Pentanamide chain variation : Shortening the aliphatic chain or introducing arylpiperazine moieties improves target affinity, as seen in analogs with IC₅₀ < 1 µM .
Q. Which computational strategies predict binding interactions and synthetic feasibility?
- Molecular docking (AutoDock/Vina) : Simulate binding to active sites (e.g., penicillin acylase) using force fields like AMBER.
- PRODA enzyme design : Optimize catalytic efficiency for condensation reactions in aqueous media via global minimization algorithms .
- MD simulations : Assess conformational stability under physiological pH and temperature .
Q. What experimental approaches assess hydrolytic stability of the thiadiazole ring?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC. Thiadiazoles typically degrade at pH > 8, requiring stabilization via hydrophobic substituents .
- Mass spectrometry : Identify hydrolysis products (e.g., carboxylic acids or sulfonamides) to infer degradation pathways .
Q. How do comparative studies with analogs inform lead optimization?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
